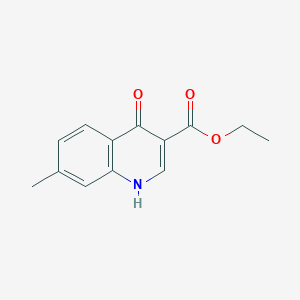
ethyl 4-hydroxy-7-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and its analogs, including ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, involves traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .Chemical Reactions Analysis
Quinoline, the parent compound of this compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate derivatives are synthesized through a two-step process involving isatoic anhydrides and ethyl acetoacetate, as part of research in HIV integrase projects (Jentsch et al., 2018).
- Synthesis of similar compounds, such as ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, is integral in antibacterial fluoroquinolones research (Rádl, 1994).
Chemical Properties and Reactions
- The reaction of this compound derivatives with phosphorus oxychloride has been studied, showing a transformation to 4-chloro derivatives and a notable loss of 1-N-alkyl groups (Ukrainets et al., 2009).
- Alkaline hydrolysis of these compounds results in decarboxylation, leading to new chemical structures (Ukrainets et al., 2006).
Novel Derivatives and Potential Applications
- Novel optically pure α-amino acid functionalised quinolone derivatives have been synthesized, showing promising antibacterial activity (Lingaiah et al., 2012).
- Theoretical and spectroscopic studies of these derivatives offer insights into their biological activities and potential pharmaceutical applications (Rimarčík et al., 2011).
Antimicrobial and Antiviral Activities
- Some derivatives exhibit moderate antibacterial activity, demonstrating the compound's potential in antimicrobial research (Asghari et al., 2014).
- Research also includes exploring the antiviral activities of these compounds against various viruses (Ivashchenko et al., 2014).
Direcciones Futuras
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate has diverse biological and pharmacological activities, making it a potential candidate for various applications in research and industry. Its future directions could involve further exploration of its therapeutic potential and the development of more efficient and environmentally friendly synthesis methods .
Propiedades
IUPAC Name |
ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMNKPYBWQMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508220 |
Source


|
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41460-18-8 |
Source


|
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

